Phenylethyl 3-methylcaffeate

Descripción general

Descripción

Phenylethyl 3-methylcaffeate (PEMC) is a naturally occurring caffeic acid derivative found in a variety of plants. It has been studied extensively for its potential health benefits, including its anti-inflammatory, anti-oxidant, and anti-cancer properties. PEMC has been found to be effective in reducing inflammation in laboratory animal models and in vitro studies. Additionally, it has been used in clinical trials to treat a variety of conditions, including allergies, asthma, and cancer.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Field

Application Summary

Phenethyl Ferulate has been studied for its anti-inflammatory properties, particularly in the context of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages .

Methods of Application

The anti-inflammatory properties of Phenethyl Ferulate were studied by detecting the levels of inflammatory mediators and cytokines using enzyme-linked immunosorbent assay (ELISA). The anti-inflammatory mechanisms of Phenethyl Ferulate were determined by Western blot analysis .

Results

Phenethyl Ferulate was found to inhibit the overproduction of prostaglandin E2 (PGE2), tumor necrosis factor α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6). It also suppressed the overproduction of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), the phosphorylation of inhibitor of NF-κB kinase α (IκB-α), protein kinase B (Akt), extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK) and p38, as well as the degradation and subsequent nuclear translocation of p65 .

Anti-Hypertensive Effect

Field

Application Summary

Ferulic acid, a component of Phenethyl Ferulate, has been found to have anti-hypertensive effects. It is a potent scavenger of free radicals (ROS, reactive oxygen species), and it attenuates oxidative stress, which is responsible for lowering elevated blood pressure through improved endothelial function and increased bioavailability of nitric oxide in the arterial vasculature .

Methods of Application

The anti-hypertensive effect of ferulic acid is studied through its antioxidant properties and its ability to attenuate oxidative stress .

Results

Ferulic acid has been found to lower elevated blood pressure through improved endothelial function and increased bioavailability of nitric oxide in the arterial vasculature .

Antioxidant Capacity and Biological Activities

Field

Application Summary

Phenethyl Ferulate has shown a high antioxidant capacity and biological activities, including antiviral, anticarcinogenic, and antimicrobial ones .

Methods of Application

The antioxidant capacity and biological activities of Phenethyl Ferulate are studied through its ability to scavenge free radicals and inhibit oxidative stress .

Results

Phenethyl Ferulate has been found to have antiviral, anticarcinogenic, and antimicrobial properties due to its high antioxidant capacity .

Inhibitor of Inflammation

Field

Application Summary

Phenethyl Ferulate has been identified as a natural inhibitor of inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages .

Results

Enzymatic Synthesis of Alkyl Hydroxycinnamates

Field

Application Summary

Phenethyl Ferulate can be used in the enzymatic synthesis of alkyl hydroxycinnamates, a group of molecules of biotechnological interest due to their cosmetic, food, and pharmaceutical applications .

Methods of Application

The enzymatic synthesis of alkyl hydroxycinnamates from Phenethyl Ferulate is achieved through two principal pathways: transesterification and direct esterification reactions .

Results

The enzymatic synthesis of alkyl hydroxycinnamates from Phenethyl Ferulate offers high productivities and good specificities, allowing the easy recovery of the desired products without complicated purification steps .

Propiedades

IUPAC Name |

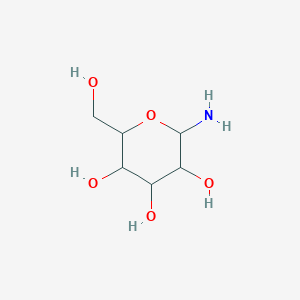

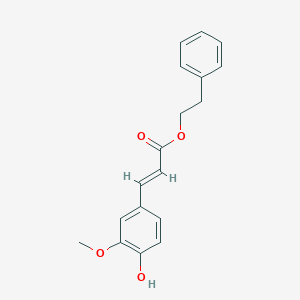

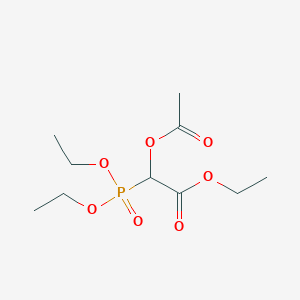

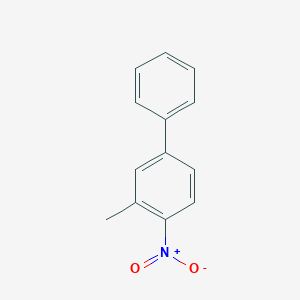

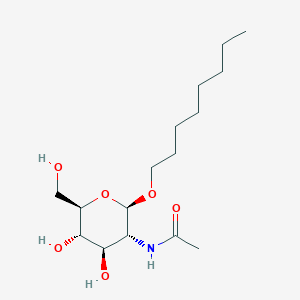

2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQNYPBIOHVQQN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021143 | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylethyl 3-methylcaffeate | |

CAS RN |

71835-85-3, 132335-98-9 | |

| Record name | Phenylethyl 3-methylcaffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl ferulate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)

![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)

![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)